2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(2S)-4-hydroxybutan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAMSKDRWYAMGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471739 | |
| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545376-10-1 | |
| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-substituted isoindole-1,3(2H)-diones generally proceeds via the alkylation of phthalimide with an appropriate chiral hydroxyalkyl halide or related electrophile under basic conditions. The acidic proton at the 2-position of the imide nitrogen facilitates nucleophilic substitution reactions, often following the Gabriel synthesis principle, where potassium carbonate acts as the base and polar aprotic solvents like N,N-dimethylformamide (DMF) provide a suitable medium.
Specific Preparation Method for 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
A representative preparation method, closely related to the synthesis of similar hydroxyalkyl phthalimides, involves the following steps:
-
- Starting materials: Phthalimide (commercially available), chiral chlorohydroxyalkyl compound (e.g., (1S)-3-chloro-1-methylpropan-3-ol or equivalent)
- Base: Potassium carbonate (K2CO3)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: Approximately 110 °C
- Reaction time: Around 5 hours
-
- In a reaction flask, phthalimide (1.0 mol), potassium carbonate (1.0 mol), and the chiral chlorohydroxyalkyl electrophile (1.0 mol) are combined in DMF.
- The mixture is heated to 110 °C and stirred for 5 hours to promote nucleophilic substitution, where the nitrogen of phthalimide attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion and forming the N-substituted product.
- After completion, the reaction mixture is cooled to room temperature (25 °C).
- The mixture is then poured into a large volume of water to precipitate the product.
- The precipitate is stirred in water for 2 hours to ensure complete crystallization and then filtered.
- The product is dried at 70 °C to yield the pure 2-substituted isoindole-1,3-dione derivative.
Yield : High yields are reported, typically around 90–95% under these conditions.
This method is analogous to the synthesis of (S)-2-(2,3-dihydroxypropyl)-isoindole-1,3-dione, which achieved a 94.9% yield under similar conditions with potassium carbonate in DMF at 110 °C for 5 hours.
Reaction Mechanism
- The acidic proton on the nitrogen of phthalimide is abstracted by potassium carbonate, generating a nucleophilic nitrogen anion.
- This nucleophile attacks the electrophilic carbon attached to the leaving group (chloride) on the chiral hydroxyalkyl halide.
- The substitution proceeds via an SN2 mechanism, preserving the stereochemistry of the chiral center.
- The reaction results in the formation of the N-substituted isoindole-1,3-dione with the hydroxyalkyl side chain.
Purification and Characterization
- The crude product is purified by recrystallization from solvents such as ethanol, ethanol-hexane mixtures, or cyclohexane depending on solubility profiles.
- The identity and purity of the compound are confirmed by:
- Melting point determination (sharp melting point indicates purity)
- Elemental analysis (C, H, N)
- Spectroscopic methods:
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Phthalimide (1.0 mol) |
| Electrophile | (1S)-3-chloro-1-methylpropan-3-ol (1.0 mol) |
| Base | Potassium carbonate (1.0 mol) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 110 °C |
| Reaction Time | 5 hours |
| Work-up | Cooling, precipitation in water, filtration |
| Drying Temperature | 70 °C |
| Yield | ~90–95% |
| Purification Method | Recrystallization (ethanol or ethanol/hexane) |
| Characterization Techniques | 1H NMR, FT-IR, MS, Melting point, Elemental analysis |
Related Synthetic Variations
- Mannich-type aminomethylation reactions have been reported for related isoindole-1,3-dione derivatives, involving condensation with formaldehyde and amines under reflux in tetrahydrofuran (THF), monitored by TLC.
- N-acylation of arylpiperazines followed by alkylation with phthalimide derivatives in acetonitrile with potassium carbonate has been used to prepare more complex isoindole derivatives.
- Such methods expand the chemical diversity of isoindole-1,3-dione derivatives but are more complex than the direct alkylation method described above.
Research Findings and Practical Notes
- The direct alkylation of phthalimide with chiral hydroxyalkyl halides under basic conditions is a reliable and high-yielding method for preparing 2-substituted isoindole-1,3-diones with stereochemical integrity preserved.
- The use of potassium carbonate in DMF is preferred due to its ability to deprotonate the imide nitrogen effectively and dissolve both reactants.
- The reaction temperature (110 °C) and duration (5 hours) are critical to achieving high conversion without decomposition.
- Product isolation by precipitation in water and recrystallization ensures high purity suitable for biological evaluation.
- Spectroscopic and elemental analyses confirm the structure and purity, essential for further pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Chirality: The target compound’s (1S)-configuration distinguishes it from non-chiral analogs (e.g., compound 16 in ) .
- Hydrophilicity : The hydroxy group enhances polarity compared to alkyl-substituted derivatives (e.g., 2-[(1R)-1-methylheptyl] in ) .
- Functional Diversity : Substituents like silsesquioxane () or fluorophenyl () enable applications in materials science or medicinal chemistry, respectively .
Physicochemical Properties
- Thermal Stability : The imidazole-phenyl derivative (16) exhibits a high melting point (215–217°C), likely due to aromatic stacking .
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to lipophilic analogs like 2-[(1R)-1-methylheptyl] .
- Spectral Signatures : IR spectra for isoindole-1,3-dione derivatives consistently show strong C=O stretches (~1700–1780 cm⁻¹), while NMR data vary with substituents (e.g., aromatic protons in 17a–c vs. alkyl chains in the target compound) .
Biological Activity
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione, with CAS number 545376-10-1, is a compound belonging to the isoindole family. Its molecular formula is and it has a molar mass of 219.24 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molar Mass | 219.24 g/mol |
| CAS Number | 545376-10-1 |
| Synonyms | PO-2008050303-P-309 |
Antiviral Activity
Research has indicated that derivatives of isoindole compounds exhibit significant antiviral properties. For instance, studies have shown that similar compounds have demonstrated activity against various viruses such as Influenza A and herpes simplex viruses. Specifically, the compound (1S,2S)-16b was noted for its antiviral activity against the Influenza A H3N2 subtype with an effective concentration (EC50) of approximately 20 μM in cell culture assays .
Anticancer Properties
The anticancer potential of isoindole derivatives has been explored through various studies. Compounds similar to this compound have shown cytostatic activity against several cancer cell lines. For example, studies reported IC50 values in the range of 4–50 μM against murine leukemia L1210 and human cervix carcinoma HeLa cells . The mechanism behind this activity often involves modulation of intracellular calcium levels and subsequent effects on cell proliferation pathways.
The biological effects of this compound are believed to stem from its interaction with specific enzymes and receptors within cells. It may alter enzyme activity or receptor binding, leading to changes in cellular signaling pathways that govern processes such as proliferation and apoptosis.
Study on Cytostatic Activity
A study evaluated a series of isoindole derivatives for their cytostatic effects on cancer cell lines. The results indicated that certain compounds exhibited significant inhibition of cell growth at concentrations below 50 μM. Notably, (1S,2S)-16l showed the most potent activity with IC50 values ranging from 4 to 7 μM against L1210 and HeLa cells .
Antiviral Efficacy Assays
In another research effort focusing on antiviral efficacy, compounds structurally related to this compound were tested against various RNA and DNA viruses. The findings revealed EC50 values indicating effective inhibition of viral replication at micromolar concentrations .
Q & A
Basic: How can researchers optimize the synthesis of 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione to achieve high yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reaction homogeneity and control side reactions .
- Reaction Conditions : Maintain temperatures between 50–80°C and pH 7–9 to stabilize intermediates and reduce hydrolysis .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) followed by recrystallization in ethanol to isolate the enantiomerically pure product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of the hydroxypropyl precursor to isoindole-dione core (ideal molar ratio: 1.2:1) .
Basic: What are the recommended analytical techniques for confirming the structural integrity and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry at the 1S position; compare with the R-enantiomer (e.g., ) to confirm chirality .
- Chiral HPLC : Utilize a Chiralpak® IA column (mobile phase: hexane/isopropanol, 85:15) to validate enantiomeric excess (>98%) .
Basic: How should this compound be stored to maintain stability during research?
Methodological Answer:
- Storage Conditions : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyl group .
- Handling Precautions : Avoid prolonged exposure to humidity; use desiccants (e.g., silica gel) in storage containers .
Advanced: What strategies can resolve contradictions in reported biological activity data for isoindole-1,3-dione derivatives?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, and cell lines) to isolate variables affecting activity .
- Structural Analog Comparison : Compare activity of 2-[(1S)-3-Hydroxy-1-methylpropyl] derivatives with other analogs (e.g., ’s dihydroxypropyl variant) to identify structure-activity relationships .
- Orthogonal Assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (molecular docking) approaches to confirm target interactions .
Advanced: How does the stereochemistry at the 1S position influence the compound’s interactions with biological targets?
Methodological Answer:
- Enantiomer-Specific Binding : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of 1S and 1R enantiomers with enzymes like cytochrome P450 or kinases .
- Pharmacodynamic Profiling : Conduct time-resolved assays to measure kinetic parameters (e.g., , ) for each enantiomer in target inhibition studies .
- In Vivo Studies : Compare pharmacokinetics (e.g., bioavailability, half-life) of enantiomers in rodent models to assess stereochemical impact on efficacy .
Advanced: What green chemistry approaches can be applied to the synthesis of this compound?
Methodological Answer:
- Solvent-Free Synthesis : Adapt hydrolytic polycondensation methods (e.g., ) using trifunctional silane monomers under atmospheric pressure .
- Catalytic Efficiency : Replace traditional acid catalysts with immobilized lipases or zeolites to reduce waste .
- Energy Optimization : Use microwave-assisted reactions to shorten synthesis time (5–10 minutes vs. 24 hours) and improve atom economy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
